molecular formula C19H21Cl2NO3 B443293 N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

Katalognummer: B443293
Molekulargewicht: 382.3g/mol
InChI-Schlüssel: LYPMZUNFQZUABF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide: is a synthetic organic compound with the molecular formula C19H21Cl2NO3 . It is characterized by a furan ring substituted with a cycloheptyl group and a dichlorophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Eigenschaften

Molekularformel

C19H21Cl2NO3

Molekulargewicht

382.3g/mol

IUPAC-Name

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21Cl2NO3/c20-13-7-9-16(21)18(11-13)24-12-15-8-10-17(25-15)19(23)22-14-5-3-1-2-4-6-14/h7-11,14H,1-6,12H2,(H,22,23)

InChI-Schlüssel

LYPMZUNFQZUABF-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Kanonische SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Cycloheptyl Group: The furan ring is then substituted with a cycloheptyl group. This can be done using cycloheptyl halides in the presence of a base.

    Attachment of Dichlorophenoxy Methyl Group: The final step involves the attachment of the dichlorophenoxy methyl group to the furan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
  • N-cycloheptyl-5-[(2,6-dichlorophenoxy)methyl]-2-furamide
  • N-cycloheptyl-5-[(3,5-dichlorophenoxy)methyl]-2-furamide

Uniqueness

N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to the specific positioning of the dichlorophenoxy methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.